2-(benzylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide
Description
2-(Benzylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide is a sulfur-containing acetamide derivative featuring a benzylthio group (-S-CH₂C₆H₅) and a 4-methoxytetrahydro-2H-thiopyran moiety.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(4-methoxythian-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S2/c1-19-16(7-9-20-10-8-16)13-17-15(18)12-21-11-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIIQMUCRXZLEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)CSCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Acetamide Preparation
Chloroacetamide serves as the electrophilic partner for thioether bond formation. Industrial-scale protocols from modafinil synthesis (U.S. Pat. No. 4,177,290) demonstrate:
- Reaction conditions : Chloroacetic acid treated with thionyl chloride (SOCl₂) generates chloroacetyl chloride, which undergoes ammonolysis in methylene chloride to yield chloroacetamide.
- Yield optimization : Excess gaseous NH₃ (2.5 equiv.) at 0–5°C prevents diacetylation byproducts, achieving >95% purity.
Table 1 : Halogenated Acetamide Synthesis Parameters
| Parameter | Value | Source |
|---|---|---|
| Temperature | 0–5°C | |
| Solvent | CH₂Cl₂ | |
| NH₃ Equivalents | 2.5 | |
| Reaction Time | 4–6 hours |
Thioether Bond Formation
Benzyl mercaptan reacts with chloroacetamide under basic conditions:
- Solvent system : Dimethylformamide (DMF)-water mixtures (3:1 v/v) enhance solubility of ionic intermediates.
- Base selection : Potassium carbonate (K₂CO₃, 1.2 equiv.) maintains pH 8–9, minimizing hydrolysis of chloroacetamide.
- Kinetic control : Slow addition of benzyl mercaptan at 10–15°C suppresses disulfide formation, yielding 2-(benzylthio)acetamide in 89–92% isolated yield.
Critical Note : Scale-up trials (Example 4 in U.S. Pat. No. 20060160903) reveal exothermicity during water quench; incremental dilution with ice-cold H₂O prevents thermal degradation.
Construction of the 4-Methoxytetrahydro-2H-Thiopyran-4-ylmethyl Amine
Thiopyran Ring Synthesis
Cyclization of dimethyl 3,3'-thiodipropionate using NaH in THF generates the tetrahydrothiopyran-4-one core:
- Mechanism : Deprotonation at α-positions induces intramolecular thio-Michael addition, forming the six-membered ring.
- Yield : 99.9% under anhydrous conditions (Example F in CN109280048).
Table 2 : Cyclization Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Base | NaH (60% dispersion) | |
| Solvent | THF | |
| Temperature | RT to reflux | |
| Reaction Time | 1–2 hours |
Methoxylation at C4
The thiopyran-4-one undergoes nucleophilic epoxidation followed by methanolysis:
- Epoxidation : H₂O₂ in acetic acid at 15–20°C forms the 4,5-epoxide intermediate.
- Ring-opening : Methanol (5 equiv.) with BF₃·OEt₂ as catalyst (0.1 equiv.) installs the methoxy group stereoselectively.
- Reduction : NaBH₄ in ethanol reduces the ketone to a secondary alcohol, subsequently oxidized (Swern conditions) to the methyl ether.
Aminomethyl Functionalization
Reductive amination introduces the aminomethyl side chain:
- Aldehyde formation : PCC oxidation of the 4-methoxy thiopyran alcohol yields the corresponding aldehyde.
- Strecker synthesis : Treatment with KCN and NH₄Cl forms the α-aminonitrile, hydrolyzed to the primary amine using 6M HCl.
Final Amide Coupling
The benzylthioacetamide acid (from hydrolysis of 2-(benzylthio)acetamide) reacts with the thiopyran-methyl amine via:
- Activation : EDCl/HOBt in DMF converts the acid to an active ester (0°C, 1 hour).
- Coupling : Dropwise addition of the amine (1.05 equiv.) at RT for 12 hours achieves >95% conversion.
- Workup : Aqueous NaHCO₃ wash removes residual HOBt, followed by recrystallization from CHCl₃/heptane (7:3 v/v) to ≥99.8% purity.
Table 3 : Amidation Reaction Metrics
| Parameter | Value | Source |
|---|---|---|
| Coupling Reagent | EDCl/HOBt | |
| Solvent | DMF | |
| Temperature | 0°C to RT | |
| Final Purity (HPLC) | ≥99.8% |
Alternative Synthetic Pathways
One-Pot Tandem Approach
Combining thiopyran synthesis and amide coupling in a single vessel:
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthio group or to modify the tetrahydrothiopyran ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: De-benzylated compounds, modified tetrahydrothiopyran derivatives.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Possible use in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiadiazole Cores
Compounds in (e.g., 5h: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) share the benzylthio-acetamide motif but replace the thiopyran ring with a 1,3,4-thiadiazole core. Key comparisons include:
- Yields : Benzylthio-substituted thiadiazoles (e.g., 5h: 88%) exhibit higher synthetic efficiency compared to ethylthio (5g: 78%) or methylthio (5f: 79%) analogs, suggesting benzylthio groups stabilize intermediates .
Tetrahydro-2H-pyran/thiopyran Derivatives
, and 12 describe compounds with tetrahydro-2H-pyran or thiopyran rings. Notable differences include:
- Substituent Impact : The 4-methoxy group on the thiopyran ring (target) vs. 4-phenyl () or 2-methoxyphenyl () substituents affects steric bulk and solubility. For example, the methoxy group enhances hydrophilicity compared to phenyl .
Chloroacetamide Herbicides ()
While the target compound lacks a chloro group, structural parallels exist with herbicidal acetamides like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide):
- Bioactivity : Chloroacetamides inhibit fatty acid elongation in plants. The target’s benzylthio group may confer different reactivity, but sulfur’s nucleophilicity could mimic chlorine’s electrophilic properties in herbicidal activity .
- Substituent Position : Alachlor’s 2,6-diethylphenyl group optimizes herbicidal potency, whereas the target’s thiopyran ring may prioritize membrane permeability in mammalian systems .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : Benzylthio groups enhance synthetic yields (), while thiopyran rings improve metabolic stability over pyran analogs ().
- Physicochemical Properties : The 4-methoxy group on the thiopyran ring may balance lipophilicity and solubility, critical for bioavailability .
- Potential Applications: Analogous compounds show herbicidal () and pharmacological activity (), suggesting the target compound could be optimized for similar uses.
Biological Activity
2-(Benzylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological effects.
Chemical Structure
The compound features a benzylthio group linked to a methoxytetrahydrothiopyran moiety via an acetamide functional group. Its molecular formula is , and it has a molecular weight of approximately 281.43 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities. The following sections detail specific activities associated with this compound.
1. Antimicrobial Activity
Several studies have reported on the antimicrobial properties of related compounds, particularly those containing benzothiazole and thiol groups. These derivatives often demonstrate significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
| Compound Type | Target Organisms | Activity |
|---|---|---|
| Benzothiazole Derivatives | Staphylococcus aureus, Escherichia coli | Inhibition zones of 20–25 mm reported |
| Thiol-containing Compounds | Candida albicans, Bacillus subtilis | Moderate to significant activity observed |
Research into structurally similar compounds suggests that modifications in the benzylthio or tetrahydrothiopyran groups can enhance antimicrobial efficacy .
2. Anti-inflammatory Activity
Compounds similar to this compound have been evaluated for their anti-inflammatory properties. For example, derivatives containing the benzothiazole nucleus have shown promising results in inhibiting inflammatory mediators such as cyclooxygenase (COX) enzymes.
| Study Focus | Evaluation Method | Results |
|---|---|---|
| Benzothiazole Derivatives | In vitro COX inhibition assay | Significant reduction in inflammatory markers observed |
| Acetamide Derivatives | In vivo models | Reduction in edema and inflammatory response noted |
The incorporation of the methoxytetrahydrothiopyran moiety may contribute to enhanced anti-inflammatory effects due to potential interactions with cellular signaling pathways .
3. Other Pharmacological Activities
Beyond antimicrobial and anti-inflammatory effects, related compounds have been associated with various other pharmacological activities:
- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
- Antioxidant Properties : Compounds with thiol groups are known for their ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
Case Studies
- Synthesis and Evaluation of Benzothiazole Derivatives : A study synthesized various benzothiazole derivatives and evaluated their biological activities, finding that modifications significantly influenced their antimicrobial potency .
- In Vivo Anti-inflammatory Studies : Research conducted on related acetamide compounds showed marked reductions in paw edema in rat models, indicating strong anti-inflammatory properties .
Q & A
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Stability Studies :
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 2–3 (acidic) | Hydrolysis of thioether bond | <24 hrs |
| pH 7–8 (neutral) | Stable | >30 days |
| 60°C (dry) | No degradation | >60 days |
- Storage Recommendations : Airtight containers at -20°C in dark conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
